![molecular formula C26H24N4O2 B1212692 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione CAS No. 131848-97-0](/img/structure/B1212692.png)

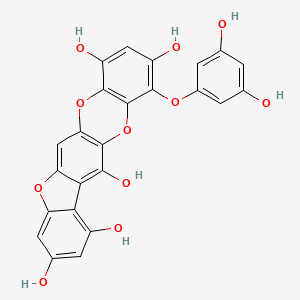

3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Overview

Description

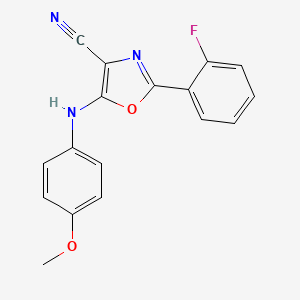

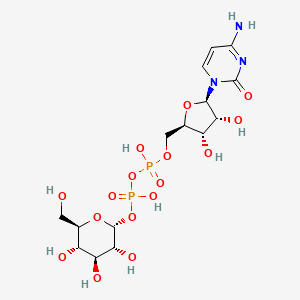

3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation of Heterocyclic Compounds

Research has focused on synthesizing various heterocyclic compounds, such as pyrrolo[3,4-a]carbazole-1,3-diones and pyrrolo[1,2-a]indoles, utilizing complex reactions that may involve components structurally related to the compound of interest. These studies aim to explore new synthetic routes and transformations that could be applied in the synthesis of pharmacologically active molecules or novel materials (Garaeva et al., 2003), (Helissey et al., 1987).

Chemoselective Asymmetric Synthesis

The chemoselective asymmetric synthesis of heterocyclic derivatives shows the potential for creating biologically active compounds with specific enantiomeric configurations. Studies in this area have led to the development of new methodologies for synthesizing enantiopure compounds, highlighting the importance of stereochemistry in the biological activity of heterocyclic compounds (Pellegrino et al., 2009).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical properties of heterocyclic compounds, including indolequinone derivatives, serve as model studies for understanding the behavior of similar molecules. These studies are crucial for the development of new materials with specific optical or electronic properties, potentially useful in various technological applications, such as organic electronics and photovoltaics (Itoh et al., 1997).

Cytotoxicity and Antiviral Activity

Research into the cytotoxicity and antiviral activity of derivatives structurally related to the compound of interest aims to discover new therapeutic agents. These studies often involve the synthesis of novel compounds and the evaluation of their biological activities against various cancer cell lines and viruses, contributing to the development of new drugs (Ivashchenko et al., 2014).

Future Directions

Mechanism of Action

Target of Action

It is classified as a tgf-beta/smad class compound , suggesting that it may interact with the TGF-beta/Smad signaling pathway.

Biochemical Pathways

The compound likely affects the TGF-beta/Smad signaling pathway, given its classification . This pathway plays a crucial role in many cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. Any alteration in this pathway could lead to significant downstream effects on these processes.

Pharmacokinetics

Some physicochemical properties are provided, such as molecular weight (46096), number of heavy atoms (33), number of aromatic heavy atoms (18), and fraction Csp3 (023) . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Biochemical Analysis

Biochemical Properties

3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with protein kinase C (PKC) and transforming growth factor-beta (TGF-beta)/Smad signaling pathways . These interactions are crucial as they can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The nature of these interactions involves binding to specific sites on the enzymes or proteins, leading to either activation or inhibition of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the TGF-beta/Smad pathway can lead to changes in gene expression that regulate cell proliferation and differentiation . Additionally, its effect on PKC can influence cellular metabolism and apoptosis, highlighting its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to PKC results in the modulation of the enzyme’s activity, which can either promote or inhibit downstream signaling pathways . Additionally, its interaction with the TGF-beta/Smad pathway can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmospheric conditions and at temperatures between 2-8°C . Over time, it may degrade, leading to changes in its efficacy and potency. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can result in sustained modulation of cellular functions, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific signaling pathways without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular apoptosis and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with PKC and TGF-beta/Smad pathways can influence metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s overall metabolic profile and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation within target cells . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate subcellular sites to modulate cellular processes effectively.

Properties

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKKPWJFHBFCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927365 | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131848-97-0 | |

| Record name | Ro 31-8425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[8-(Aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)